3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride
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Overview
Description
3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to serve as a scaffold for drug design . The compound’s structure includes a pyrrolidine ring substituted with a methyl group and a 4-methylphenyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylbenzaldehyde with a suitable amine and a ketone can lead to the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The final product is usually purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into binding sites and modulate biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-phenylpyrrolidine: Similar structure but lacks the 4-methyl group on the aromatic ring.
3-(4-Methoxyphenyl)pyrrolidine: Contains a methoxy group instead of a methyl group on the aromatic ring.
Uniqueness
3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and 4-methylphenyl groups provides distinct steric and electronic properties that differentiate it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
3-methyl-3-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12;/h3-6,13H,7-9H2,1-2H3;1H |
InChI Key |
SIUDBQSBXUDTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNC2)C.Cl |
Origin of Product |
United States |
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